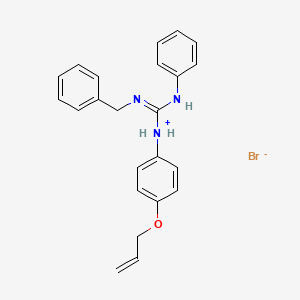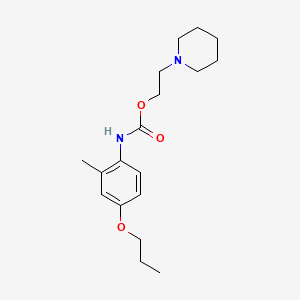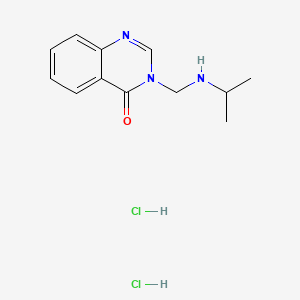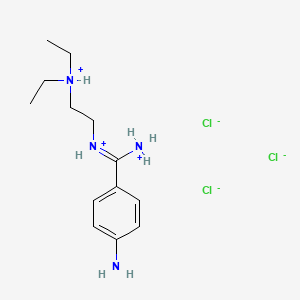
4-Amino-N-(2-diethylaminoethyl)benzamidine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-(2-diethylaminoethyl)benzamidine trihydrochloride is a chemical compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a diethylaminoethyl group, and a benzamidine moiety, all contributing to its distinct chemical properties.
Métodos De Preparación
The synthesis of 4-Amino-N-(2-diethylaminoethyl)benzamidine trihydrochloride typically involves multiple steps, starting with the preparation of the benzamidine core. One common method involves the reaction of 4-nitrobenzamidine with diethylamine in the presence of a reducing agent such as hydrogen gas and a catalyst like palladium on carbon. This reduction step converts the nitro group to an amino group, forming 4-Amino-N-(2-diethylaminoethyl)benzamidine. The final step involves the addition of hydrochloric acid to form the trihydrochloride salt, which enhances the compound’s solubility and stability.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
4-Amino-N-(2-diethylaminoethyl)benzamidine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced further to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The benzamidine moiety can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified benzamidine derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
4-Amino-N-(2-diethylaminoethyl)benzamidine trihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in biochemical assays to study enzyme activity, particularly proteases, due to its ability to inhibit certain enzymes.
Medicine: It has potential therapeutic applications, including as an antimicrobial agent and in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-N-(2-diethylaminoethyl)benzamidine trihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The benzamidine moiety is known to bind to the active sites of proteases, inhibiting their activity by forming stable complexes. This inhibition can modulate various biological pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparación Con Compuestos Similares
4-Amino-N-(2-diethylaminoethyl)benzamidine trihydrochloride can be compared with other similar compounds, such as:
Benzamidine: A simpler analogue that lacks the diethylaminoethyl group but shares the benzamidine core, used primarily as a protease inhibitor.
4-Amino-N-(2-dimethylaminoethyl)benzamidine: Similar in structure but with dimethylaminoethyl instead of diethylaminoethyl, affecting its solubility and binding properties.
N-(2-Diethylaminoethyl)-4-nitrobenzamidine: A precursor in the synthesis of this compound, with a nitro group instead of an amino group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
62979-83-3 |
|---|---|
Fórmula molecular |
C13H25Cl3N4 |
Peso molecular |
343.7 g/mol |
Nombre IUPAC |
2-[(4-aminophenyl)-azaniumylmethylidene]azaniumylethyl-diethylazanium;trichloride |
InChI |
InChI=1S/C13H22N4.3ClH/c1-3-17(4-2)10-9-16-13(15)11-5-7-12(14)8-6-11;;;/h5-8H,3-4,9-10,14H2,1-2H3,(H2,15,16);3*1H |
Clave InChI |
AMETVIQLDOWSOW-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CC[NH+]=C(C1=CC=C(C=C1)N)[NH3+].[Cl-].[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13764342.png)


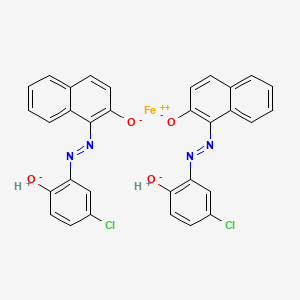

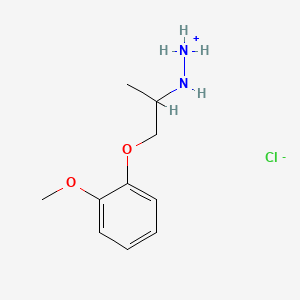
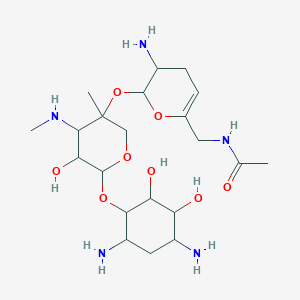
![3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B13764379.png)

![Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl-](/img/structure/B13764395.png)
